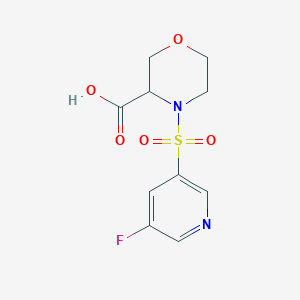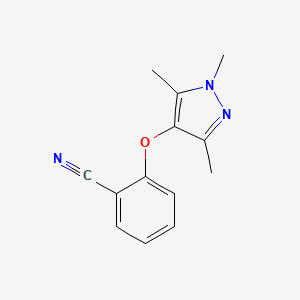![molecular formula C12H12BrNO4 B7581201 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581201.png)
7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, also known as Boc-3-amino-4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid involves its interaction with specific receptors in the brain, known as nicotinic acetylcholine receptors. This interaction leads to the modulation of neurotransmitter release, which can have a significant impact on brain function.
Biochemical and Physiological Effects:
Studies have shown that 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel function, and the inhibition of cancer cell growth. These effects make this compound a promising candidate for the development of new therapeutic agents.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid in lab experiments is its ability to selectively target specific receptors in the brain, which can lead to more accurate and reliable results. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for the research and development of 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid. These include the investigation of its potential therapeutic applications in the treatment of neurological disorders, the exploration of its mechanisms of action, and the development of new derivatives with improved pharmacological properties. Additionally, further research is needed to better understand the potential toxicity of this compound and to develop safe and effective methods for its use in therapeutic settings.
Synthesis Methods
The synthesis of 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid involves a multi-step process that includes the reaction of 5-bromo-2-furoic acid with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form the corresponding aldehyde. This aldehyde is then converted to the corresponding alcohol, which is subsequently reacted with 3,4,6-trimethylheptanoic acid to form the final product.
Scientific Research Applications
7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and infectious diseases. Studies have shown that this compound has the ability to modulate the activity of certain receptors in the brain, which could potentially lead to the development of new treatments for neurological disorders such as Alzheimer's disease and depression.
properties
IUPAC Name |
7-(5-bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4/c13-10-4-3-9(18-10)11(15)14-6-1-2-8(14)7(5-6)12(16)17/h3-4,6-8H,1-2,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUINLNCDSJFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2C(=O)C3=CC=C(O3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester](/img/structure/B7581124.png)
![2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B7581129.png)
![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581132.png)

![2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile](/img/structure/B7581151.png)

![7-(1,3-Thiazole-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581183.png)
![7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581188.png)
![7-(Cycloheptanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581196.png)
![7-(2,3-dihydro-1H-inden-5-ylmethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581208.png)
![7-[[3-(Trifluoromethyl)phenyl]methyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581215.png)
![7-(Thiophene-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581216.png)
![1-[4-(Trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B7581218.png)
